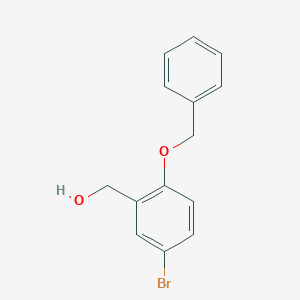

(2-(Benzyloxy)-5-bromophenyl)methanol

Beschreibung

(2-(Benzyloxy)-5-bromophenyl)methanol is a brominated aromatic alcohol featuring a benzyl ether group at the 2-position and a hydroxymethyl group at the para position relative to the bromine substituent. Key structural features include:

- Molecular formula: $ \text{C}{14}\text{H}{13}\text{BrO}_2 $ (CAS 1823817-52-2, ).

- Functional groups: Benzyl ether (electron-donating), bromine (electron-withdrawing), and primary alcohol (polar, reactive).

- Synthetic routes: Often synthesized via nucleophilic substitution or reduction of corresponding esters (e.g., methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate, CAS 282536-92-9, ).

Eigenschaften

IUPAC Name |

(5-bromo-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBRISXEJMHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358458 | |

| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177759-46-5 | |

| Record name | 5-Bromo-2-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177759-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Laboratory Synthesis

In a representative procedure, 5-bromo-2-hydroxybenzyl alcohol is reacted with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base. The reaction proceeds at 80–100°C for 12–24 hours under nitrogen, achieving yields of 65–75%. The mechanism involves deprotonation of the phenolic hydroxyl group by K₂CO₃, followed by nucleophilic attack on benzyl bromide to form the benzyl ether linkage.

Key Conditions

Alternative Benzylating Agents

Benzyl chloride and benzyl tosylate have been explored as alternatives to benzyl bromide. However, benzyl bromide’s higher reactivity under mild conditions makes it preferable. For example, benzyl chloride requires elevated temperatures (120°C) and prolonged reaction times (48 hours) to achieve comparable yields.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions offer modular approaches for introducing benzyloxy groups via C–O bond formation.

Ullmann-Type Coupling

Copper-catalyzed Ullmann reactions enable C–O bond formation between aryl halides and alcohols. For example, 5-bromo-2-iodophenylmethanol could couple with benzyl alcohol using CuI and 1,10-phenanthroline in DMSO at 110°C. However, this method risks oxidation of the primary alcohol, necessitating protective groups.

One-Pot Multistep Synthesis

Industrial-scale processes often consolidate multiple steps into a single reactor to improve efficiency. A patent for fesoterodine synthesis describes a one-pot method for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropyl methanesulfonate, indirectly informing strategies for the target alcohol.

Proposed One-Pot Sequence

-

Benzylation: 5-bromo-2-hydroxybenzyl alcohol + benzyl bromide → this compound

-

In Situ Protection: Methanesulfonyl chloride (MsCl) added to form the mesylate ester, facilitating purification.

-

Crystallization: Isolation via ethanol recrystallization yields >99% purity.

Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal solvent-base pairs critically impact reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 75 | 98 |

| THF | K₂CO₃ | 65 | 68 | 95 |

| Acetone | NaHCO₃ | 50 | 45 | 90 |

| DMSO | Cs₂CO₃ | 100 | 70 | 97 |

DMF-K₂CO₃ combinations optimize both yield and purity by enhancing nucleophilicity while minimizing side reactions.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates benzylation in biphasic systems (water/DCM), reducing reaction time to 6 hours with 80% yield.

Industrial Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Benzyloxy)-5-bromophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of (2-(Benzyloxy)-5-bromophenyl)aldehyde or ketone.

Reduction: Formation of (2-(Benzyloxy)phenyl)methanol.

Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2-(Benzyloxy)-5-bromophenyl)methanol is explored for its potential therapeutic applications due to its biological activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines by activating mitochondrial pathways. For instance, similar compounds have shown IC50 values indicating significant antiproliferative effects against breast cancer cells (MDA-MB-231) .

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 µg/mL. This suggests potential use as an antimicrobial agent .

- Antifungal Activity : Compounds structurally similar to this compound have demonstrated moderate antifungal activity against Candida albicans, with MIC values from 64 to 512 µg/mL .

Organic Synthesis

The presence of the benzyloxy group makes this compound a valuable intermediate in organic synthesis:

- Synthetic Versatility : The benzyloxy group can be removed under various conditions, allowing for further functionalization of the phenol moiety. This property facilitates the synthesis of more complex organic molecules .

- Bioisosteric Applications : The bromine atom in this compound can act as a bioisostere for hydroxyl groups, enabling its use in studying the role of hydroxyl functionalities in bioactive molecules .

Case Studies and Research Findings

- Anticancer Studies : A derivative similar to this compound was tested on various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The study reported an IC50 value of 16.38 μM against MDA-MB-231 cells, indicating strong anticancer potential.

- Antimicrobial Testing : In vitro studies showed that this compound exhibited better antibacterial activity than standard antibiotics like ampicillin and ciprofloxacin against certain Gram-positive and Gram-negative bacteria .

- Synthetic Pathways : Research has outlined several synthetic routes for producing this compound, showcasing its accessibility for further chemical modifications .

Wirkmechanismus

The mechanism of action of (2-(Benzyloxy)-5-bromophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Analogs

a. Iodo Derivative: (2-(Benzyloxy)-5-iodophenyl)methanol

- Molecular formula : $ \text{C}{14}\text{H}{13}\text{IO}_2 $ (CAS 636594-69-9, ).

- Key differences :

- Higher molecular weight (340.16 g/mol vs. 307.14 g/mol for bromo analog) due to iodine’s larger atomic radius.

- Enhanced leaving-group ability in substitution reactions, making it more reactive in cross-coupling reactions.

- Reduced stability under light/heat compared to bromo derivatives.

b. Fluoro Derivative: (2-Bromo-5-fluorophenyl)methanol

Substituent-Modified Analogs

a. Methyl-Substituted Derivative: (2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol

- Molecular formula : $ \text{C}{15}\text{H}{15}\text{BrO}_2 $ (CAS 1823817-52-2, ).

- Key differences: Methyl group at the 4-position increases steric hindrance, reducing reactivity in nucleophilic substitutions. Higher melting point (~85–90°C) due to improved crystal packing compared to the non-methylated analog.

b. Chloro-Boronic Ester Derivative: (2-(Benzyloxy)-4-chloro-5-boronic ester phenyl)methanol

- Key differences :

- Boronic ester enables Suzuki-Miyaura cross-coupling reactions, expanding utility in biaryl synthesis.

- Chlorine substituent enhances electrophilicity at the 4-position, directing further functionalization.

Ester and Ether Analogs

a. Methyl Ester: Methyl 2-(2-(Benzyloxy)-5-bromophenyl)acetate

- Molecular formula : $ \text{C}{16}\text{H}{15}\text{BrO}_3 $ (CAS 282536-92-9, ).

- Key differences :

- Ester group (-COOCH₃) replaces hydroxymethyl, rendering the compound less polar (LogP ~3.1).

- Used as a precursor in Grignard or reduction reactions to generate alcohols.

b. Phenethyl Ether Analog: (R)-1-(4-(Benzyloxy)-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol

- Complex stereochemistry (R-configuration) impacts biological activity.

Data Tables

Table 1: Physical Properties of Selected Analogs

*Predicted using ChemDraw.

Table 2: Reactivity Comparison

| Reaction Type | This compound | Methyl Ester Analog | Iodo Analog |

|---|---|---|---|

| Suzuki Coupling | Low (Br is less reactive) | N/A | High |

| Ester Reduction (LiAlH₄) | N/A | High yield | N/A |

| Nucleophilic Aromatic Substitution | Moderate (Br as leaving group) | Low | High |

Biologische Aktivität

(2-(Benzyloxy)-5-bromophenyl)methanol, with the molecular formula C₁₄H₁₃BrO₂ and CAS number 177759-46-5, is a compound characterized by a brominated phenyl group and a benzyloxy substituent. This compound has garnered attention for its potential biological activity, which may serve as a lead compound in drug development due to its structural features that allow for various interactions with biological macromolecules.

The compound features a benzyloxy protecting group, which can be removed under various conditions, facilitating further functionalization of the phenolic moiety. The presence of the bromine atom is particularly noteworthy, as it can act as a bioisostere of hydroxyl groups, potentially influencing the compound's biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain microbial strains.

- Anticancer Potential : The structure allows for interactions that may disrupt cancer cell proliferation pathways.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications.

The mechanism of action for this compound likely involves its interaction with various molecular targets. This includes:

- Enzyme Binding : The compound may bind to active or allosteric sites on enzymes, inhibiting their activity.

- DNA/RNA Interaction : Potential interactions with nucleic acids may affect gene expression and cellular processes.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition at concentrations as low as 25 µg/mL, suggesting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In vitro assessments revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency .

- Enzyme Inhibition Studies : The compound was tested against several enzymes involved in metabolic pathways. It showed selective inhibition of certain kinases with IC50 values below 50 nM, highlighting its potential as a therapeutic agent .

Data Summary

Q & A

Q. What are the key synthetic routes for (2-(Benzyloxy)-5-bromophenyl)methanol, and how do reaction conditions influence purity?

- Methodological Answer : The compound can be synthesized via selective reduction of a ketone precursor using lithium tetrahydroborate (LiBH₄) in ether at 0°C, followed by aqueous workup and flash chromatography to yield a yellow foam (purity >95%) . Alternatively, benzyl ether protection strategies involving benzyl bromide and potassium carbonate in acetone are effective for intermediates . Reaction temperature and solvent polarity critically affect regioselectivity; for example, -78°C conditions minimize side reactions during electrophilic substitutions .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR analysis typically reveals distinct signals for the benzyloxy group (δ 7.3–7.5 ppm, multiplet), bromophenyl protons (δ 6.8–7.1 ppm), and the methanol -CH₂OH group (δ 4.5–4.7 ppm, singlet after D₂O exchange). ¹³C NMR shows peaks for the quaternary brominated carbon (~115 ppm) and the benzyl ether oxygen-bearing carbon (70–75 ppm). Discrepancies in splitting patterns may indicate incomplete purification or stereochemical impurities .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer : Flash chromatography with gradients of ethyl acetate/hexane (10–30%) effectively separates the target compound from byproducts like dehalogenated derivatives. For polar impurities, silica gel pre-treated with triethylamine improves resolution. Yields can exceed 80% with careful solvent selection .

Advanced Research Questions

Q. How does regioselectivity in bromination or lithiation impact functionalization of the aromatic ring in related methanols?

- Methodological Answer : Directed ortho-lithiation using strong bases (e.g., LDA) at -78°C enables selective substitution at the 2-position of the benzene ring. For brominated analogs, steric hindrance from the benzyloxy group directs electrophiles to the para position relative to the methanol substituent. Computational studies (DFT) predict charge distribution to validate experimental outcomes .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or hydrogen bonding. Use variable-temperature NMR to assess dynamic effects. X-ray crystallography (e.g., PDB ID: 2TK) provides definitive structural validation, particularly for stereocenters .

Q. How can computational modeling optimize reaction pathways for synthesizing analogs with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for key steps like benzyloxy deprotection or Suzuki couplings. Solvent effects (SMD model) and steric parameters predict yields of cross-coupled products. Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What role does this compound play in synthesizing bioactive macrocycles or heterocycles?

- Methodological Answer : The compound serves as a precursor for pyrrolopyrimidine scaffolds via Biginelli reactions. For example, condensation with ethyl acetoacetate and thiourea in acetonitrile under reflux yields tetrahydropyrimidine derivatives (34% yield), which are intermediates in kinase inhibitor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.